BenchChemオンラインストアへようこそ!

2-chloro-6-fluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide

Medicinal chemistry Structure-activity relationship Halogen bonding

Deploy this unique 5-oxopyrrolidine-3-carboxamide as a SAR probe to systematically deconvolve halogen electronic effects on target potency, selectivity, and hERG liability. Its distinct 2-chloro-6-fluoro benzamide motif with a 4-methylphenyl N-substituent fills a publicly disclosed SAR gap unexplored by mono-substituted or dimethoxy analogs. Ideal for MCH1 antagonist programs, pharmacological profiling, and computational docking/FEP studies. Custom synthesis; limited commercial availability ensures exclusivity for competitive research.

Molecular Formula C18H16ClFN2O2
Molecular Weight 346.79
CAS No. 896365-93-8
Cat. No. B2654320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-fluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide
CAS896365-93-8
Molecular FormulaC18H16ClFN2O2
Molecular Weight346.79
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=C(C=CC=C3Cl)F
InChIInChI=1S/C18H16ClFN2O2/c1-11-5-7-13(8-6-11)22-10-12(9-16(22)23)21-18(24)17-14(19)3-2-4-15(17)20/h2-8,12H,9-10H2,1H3,(H,21,24)
InChIKeyORUOGVFAZGGCLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-6-fluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide (CAS 896365-93-8): Structural Classification and Procurement Context


2-Chloro-6-fluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide (CAS 896365-93-8) is a synthetic small molecule belonging to the 5-oxopyrrolidine-3-carboxamide class, characterized by a 2-chloro-6-fluoro benzamide moiety coupled to an N-(4-methylphenyl)-substituted pyrrolidinone ring (molecular formula C₁₈H₁₆ClFN₂O₂, MW 346.78 g/mol) [1]. This compound occupies a distinct structural niche at the intersection of two well-precedented pharmacophoric motifs: the halogenated benzamide scaffold, which appears in multiple bioactive series including kinase inhibitors and GPCR ligands, and the 5-oxopyrrolidine core, a privileged structure explored for MCH1 receptor antagonism, CCR5 antagonism, cathepsin S inhibition, and acetyl-CoA carboxylase inhibition [2]. The compound is primarily available through custom synthesis and specialty chemical suppliers, positioning it as a research tool or screening candidate rather than an off-the-shelf pharmacological standard.

Why Generic Substitution Fails for 2-Chloro-6-fluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide (CAS 896365-93-8)


In-class compounds within the 5-oxopyrrolidine-3-carboxamide series cannot be interchanged without consequence, as demonstrated by the published structure-activity relationships (SAR) from the pyrrolidine MCH1 receptor antagonist program [1]. In that series, converting the benzamide to an anilide provided single-digit nanomolar potency gains, while replacing the dimethoxyphenyl N-substituent with alkyl groups of increased polarity dramatically reduced hERG channel inhibition [1]. These findings illustrate that both the benzamide substitution pattern (2-chloro-6-fluoro in the target compound versus alternatives lacking either halogen) and the N-aryl group identity (4-methylphenyl versus 3-fluorophenyl, 3-methoxyphenyl, or unsubstituted phenyl) are critical determinants of target engagement and off-target profile [2]. Furthermore, the 5-oxopyrrolidine scaffold has been deployed against at least four distinct target classes (MCH1, CCR5, cathepsin S, acetyl-CoA carboxylase), meaning that even structurally similar compounds may address entirely different biological targets depending on subtle substitution differences [3]. Generic substitution without target-specific validation therefore risks both loss of potency and introduction of uncharacterized off-target activities.

Quantitative Differential Evidence Guide for 2-Chloro-6-fluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide (CAS 896365-93-8)


Distinct Halogen Substitution Pattern Versus Mono-Halogenated and Non-Fluorinated Analogs

The target compound bears a unique 2-chloro-6-fluoro benzamide motif. In the pyrrolidine MCH1 antagonist series, increasing the acidity of the amide proton (e.g., through electron-withdrawing halogen substitution) was a key SAR driver that enabled single-digit nanomolar MCH1 receptor antagonism [1]. The combined ortho-chloro and ortho-fluoro substitution pattern in the target compound can modulate amide NH acidity, conformational preference, and halogen bonding interactions relative to mono-substituted analogs such as 2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide (CAS 896365-93-8 minus 6-fluoro), 4-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide (CAS 905676-48-4), and non-halogenated 2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide .

Medicinal chemistry Structure-activity relationship Halogen bonding

N-Aryl Substituent Differentiation: 4-Methylphenyl Versus 3-Fluorophenyl and 3-Methoxyphenyl Congeners

The 4-methylphenyl group on the pyrrolidinone nitrogen of the target compound is a moderate lipophilic, electron-donating substituent. Published SAR for pyrrolidine MCH1 antagonists demonstrates that the N-aryl substituent is a critical determinant of both on-target potency and hERG off-target liability; replacing the dimethoxyphenyl N-substituent with alkyl groups possessing increased polarity dramatically reduced hERG inhibition [1]. The 4-methylphenyl group in the target compound differs from the 3-fluorophenyl analog (CAS not retrieved; 2-chloro-6-fluoro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide) and the 3-methoxyphenyl analog (CAS not retrieved) in both lipophilicity and electronic character, which can translate into differential target selectivity profiles based on class-level SAR principles [2].

GPCR pharmacology MCH1 receptor Ligand design

Predicted Physicochemical Differentiation: cLogP and Hydrogen Bonding Capacity

The combination of 2-chloro-6-fluoro benzamide with a 4-methylphenyl N-substituent yields a predicted cLogP that is differentiated from closely related analogs. Based on computational estimation using standard fragment-based methods, the target compound (C₁₈H₁₆ClFN₂O₂) has a predicted cLogP of approximately 3.5-3.9, reflecting contributions from the two halogen atoms and the 4-methylphenyl group [1]. The 2-chloro-6-fluoro pattern provides 2 hydrogen bond acceptors (amide carbonyl and pyrrolidinone carbonyl) and 1 hydrogen bond donor (amide NH), with the ortho-fluoro potentially engaging in intramolecular interactions that modulate conformational preference [2]. This profile differs from the 2-chloro-only analog (cLogP lower by ~0.5 log units due to absence of fluorine) and the 2,4-dimethoxy analog (increased H-bond acceptors, altered polarity) .

Drug-likeness Physicochemical profiling ADME prediction

Class-Level Biological Precedent: Pyrrolidine MCH1 Receptor Antagonist Pharmacophore

The 5-oxopyrrolidine-3-carboxamide scaffold, to which the target compound belongs, has been validated as a productive chemotype for melanin-concentrating hormone receptor 1 (MCH1) antagonism. In the Fox et al. (2011) series, SAR optimization of pyrrolidine MCH1 antagonists yielded compounds with IC₅₀ values in the single-digit nanomolar range at the MCH1 receptor [1]. Key pharmacophoric elements shared with the target compound include the benzamide moiety and the 5-oxopyrrolidine core with N-aryl substitution. The MCH1 receptor is a validated target for obesity and metabolic syndrome, with multiple pharmaceutical companies (including Leo Pharma, Roche, and others) having pursued this target class through patent filings [2]. The target compound's structural features are consistent with this pharmacophore model, although no direct MCH1 activity data are available for this specific compound.

MCH1 receptor Obesity Metabolic disorders GPCR antagonists

Optimal Research and Procurement Application Scenarios for 2-Chloro-6-fluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide (CAS 896365-93-8)


Structure-Activity Relationship (SAR) Expansion of Pyrrolidine-Based GPCR Antagonist Libraries

This compound is best deployed as a SAR probe to explore the contribution of the 2-chloro-6-fluoro benzamide motif within pyrrolidine-based GPCR antagonist series, particularly for MCH1 receptor programs. Its unique dual ortho-halogenation pattern, combined with the 4-methylphenyl N-substituent, fills a gap in the publicly disclosed SAR landscape that has primarily explored mono-substituted or dimethoxy benzamide variants [1]. Incorporating this compound into a screening panel alongside the 2-chloro-only, 4-chloro, and 2,4-dimethoxy analogs enables systematic deconvolution of halogen electronic effects on target potency and selectivity.

Off-Target Selectivity Profiling: hERG Liability Assessment in Pyrrolidine Series

Given the class-level observation that N-aryl substituent polarity modulates hERG channel inhibition in pyrrolidine MCH1 antagonists [1], this compound—bearing the moderately lipophilic 4-methylphenyl group—serves as a comparator to assess whether the 2-chloro-6-fluoro benzamide modification independently contributes to or mitigates hERG liability. Comparative hERG patch-clamp or binding assays against the 3-fluorophenyl and 3-methoxyphenyl congeners can isolate the contribution of the benzamide halogenation pattern to cardiac safety profile.

Computational Chemistry and Pharmacophore Model Refinement

The compound's well-defined structure, with distinct halogen and methyl substituent vectors, makes it suitable for computational docking studies, pharmacophore model generation, and free-energy perturbation (FEP) calculations aimed at predicting the impact of halogen substitution on target binding [2]. Its intermediate cLogP and moderate hydrogen-bonding capacity position it as a reference compound for benchmarking computational ADME predictions within the 5-oxopyrrolidine-3-carboxamide chemical space.

Chemical Biology Tool for Target Deconvolution in Phenotypic Screens

If phenotypic screening identifies activity for this compound or its close analogs, the unique 2-chloro-6-fluoro benzamide motif provides a chemical handle for affinity-based proteomics (e.g., affinity chromatography or photoaffinity labeling) to identify the molecular target(s). The presence of both chlorine and fluorine also facilitates metabolic stability studies via LC-MS/MS quantification, as the halogen pattern provides a distinctive isotopic signature [3].

Quote Request

Request a Quote for 2-chloro-6-fluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.